molecular formula C16H17N3O5 B5497848 6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione

6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B5497848
M. Wt: 331.32 g/mol
InChI Key: GBVXXHIXDAOYGO-VMPITWQZSA-N
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Description

6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-methylpropoxy)benzaldehyde and 5-nitropyrimidine-2,4(1H,3H)-dione.

    Condensation Reaction: The aldehyde group of 4-(2-methylpropoxy)benzaldehyde reacts with an appropriate reagent to form the corresponding (E)-2-[4-(2-methylpropoxy)phenyl]ethenyl intermediate.

    Cyclization: The intermediate undergoes cyclization with 5-nitropyrimidine-2,4(1H,3H)-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction conditions optimization.

Chemical Reactions Analysis

Types of Reactions

6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different biological activities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group and pyrimidine ring are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-aminopyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a nitro group.

    6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-chloropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitro group in 6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs. This functional group can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.

Properties

IUPAC Name

6-[(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-10(2)9-24-12-6-3-11(4-7-12)5-8-13-14(19(22)23)15(20)18-16(21)17-13/h3-8,10H,9H2,1-2H3,(H2,17,18,20,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVXXHIXDAOYGO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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